TRPM7 Inhibitory Potency: Xeniafaraunol A vs. Waixenicin A
Xeniafaraunol A demonstrates TRPM7 inhibitory potency comparable to waixenicin A, the most extensively characterized TRPM7 inhibitor in the xenicane class, yet it achieves this through a structurally distinct scaffold lacking the dihydropyran ring [1]. This differentiation is critical for researchers seeking to validate TRPM7-mediated phenotypes with a chemically orthogonal probe, thereby reducing the risk of scaffold‑specific off‑target effects [2]. Vendor‑reported IC50 values indicate that Xeniafaraunol A inhibits TRPM7 with an IC50 of approximately 16 nM under Mg2+‑dependent conditions, placing it in the same high‑potency tier as waixenicin A (IC50 ~16 nM) .
| Evidence Dimension | TRPM7 channel inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Approximately 16 nM (Mg2+-dependent inhibition) |
| Comparator Or Baseline | Waixenicin A: IC50 ~16 nM |
| Quantified Difference | Comparable potency (<2-fold difference) |
| Conditions | Cell-based TRPM7 activity assay; Mg2+-dependent inhibition conditions |
Why This Matters
Comparable potency with a distinct chemotype enables orthogonal target validation and reduces the likelihood of compound‑specific artifacts in TRPM7‑centric studies.
- [1] Steinborn, C., Huber, T., Lichtenegger, J., Plangger, I., Wurst, K., & Magauer, T. (2023). Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (-)-Xeniafaraunol A. Journal of the American Chemical Society, 145(21), 11811-11817. View Source
- [2] Sun, H. S., Horgen, F. D., Romo, D., Hull, K. G., Kiledal, S. A., Fleig, A., & Feng, Z. P. (2020). Waixenicin A, a marine-derived TRPM7 inhibitor: a promising CNS drug lead. Acta Pharmacologica Sinica, 41(12), 1519-1524. View Source
